molecular formula C17H26N2O3 B2944818 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 953930-98-8

3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2944818
CAS No.: 953930-98-8
M. Wt: 306.406
InChI Key: WESTZKSSZUUCCG-UHFFFAOYSA-N
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Description

3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with methoxy and piperidine groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common approach is to react 4-piperidone with 2-methoxyethyl bromide to form 1-(2-methoxyethyl)piperidin-4-yl methyl chloride. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under certain conditions.

  • Reduction: : The piperidine ring can be reduced to form a piperidinol derivative.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, with reaction conditions typically involving heat and a suitable solvent.

Major Products Formed

  • Oxidation: : Formation of 3-hydroxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide.

  • Reduction: : Formation of 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)piperidin-4-ol.

  • Substitution: : Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active compounds allows for the exploration of new therapeutic targets.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the areas of pain management and inflammation.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products with specific functionalities.

Mechanism of Action

The mechanism by which 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The methoxy and piperidine groups play a crucial role in binding to these targets, leading to biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-N-methyl-N-(1-(phenylmethyl)piperidin-4-yl)pyridin-2-amine: : This compound shares structural similarities with the benzamide core and piperidine ring but has different substituents.

  • Benzene, (2-methoxyethyl)-: : A simpler compound with a methoxyethyl group attached to benzene.

Uniqueness

3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to its combination of methoxy and piperidine groups, which contribute to its distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields.

Properties

IUPAC Name

3-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-21-11-10-19-8-6-14(7-9-19)13-18-17(20)15-4-3-5-16(12-15)22-2/h3-5,12,14H,6-11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESTZKSSZUUCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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